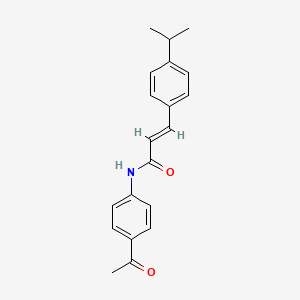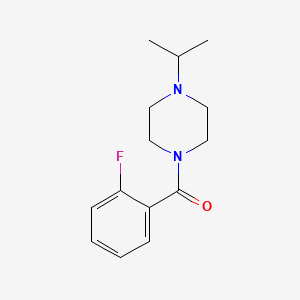![molecular formula C17H14N2O6 B5581545 Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5581545.png)
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, an acetylphenyl group, and a carbamoyl group
Applications De Recherche Scientifique
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate followed by the introduction of the acetylphenyl and carbamoyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized benzoates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate
- 3-[(4-acetylphenyl)carbamoyl]methylbenzoate
Uniqueness
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of both a nitro group and a carbamoyl group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propriétés
IUPAC Name |
methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-10(20)11-3-5-14(6-4-11)18-16(21)12-7-13(17(22)25-2)9-15(8-12)19(23)24/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWZLSHRKCJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5581482.png)
![(E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine](/img/structure/B5581486.png)
![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5581492.png)
![ethyl 2-[(3S*,4R*)-3-(acetylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B5581494.png)
![5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5581499.png)
![N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B5581502.png)
![5-ethyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10,12,14-pentaene-7,16-dione](/img/structure/B5581508.png)

![(1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5581512.png)
![11-methyl-3,5-bis(methylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B5581526.png)
![1,3,5-tris[2-hydroxy-3-(4-morpholinyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5581541.png)
![6-chloro-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5581549.png)
